molecular formula C22H18N2O3 B11112793 2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol

2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol

Cat. No.: B11112793
M. Wt: 358.4 g/mol
InChI Key: QXKYZORXPOJUTK-UHFFFAOYSA-N
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Description

4-{[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both hydroxyl and methyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzoxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Aldol Condensation: The condensation of 2-hydroxy-5-methylbenzaldehyde with an appropriate amine to form the Schiff base.

    Final Coupling: The Schiff base is then coupled with the benzoxazole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The hydroxyl and Schiff base groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure enables it to modulate enzyme activity and disrupt cellular processes, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-5-METHYLACETOPHENONE: Shares the hydroxyl and methyl groups but lacks the benzoxazole ring.

    2-(2-HYDROXY-5-METHYLPHENYL)BENZOTRIAZOLE: Contains a similar phenyl structure but with a benzotriazole ring instead of benzoxazole.

Uniqueness

4-{[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to its combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-methylphenol

InChI

InChI=1S/C22H18N2O3/c1-13-3-6-19(25)15(9-13)12-23-16-5-7-20(26)17(11-16)22-24-18-10-14(2)4-8-21(18)27-22/h3-12,25-26H,1-2H3

InChI Key

QXKYZORXPOJUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=CC(=C4)C

Origin of Product

United States

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